molecular formula C₂₄H₂₇FN₂O₄ B1154637 7-Desfluoro 5-Fluoro Iloperidone

7-Desfluoro 5-Fluoro Iloperidone

Cat. No.: B1154637
M. Wt: 426.48
Attention: For research use only. Not for human or veterinary use.
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Description

7-Desfluoro 5-Fluoro Iloperidone is a chemical analog of Iloperidone, an established atypical antipsychotic medication . Iloperidone is indicated for the treatment of schizophrenia and bipolar I disorder, where its primary mechanism of action is antagonism of dopamine D2 and serotonin 5-HT2A receptors . This receptor profile is shared by many second-generation antipsychotics and is linked to efficacy against psychotic symptoms with a reduced risk of extrapyramidal side effects compared to first-generation agents . As an analog, this compound presents a modified molecular structure and holds significant value as a research compound for investigating structure-activity relationships, metabolic pathways, and the synthesis of novel pharmaceutical candidates . The compound has a molecular formula of C24H27FN2O4 and a molecular weight of 426.481 g/mol . It is intended for use by qualified researchers in non-clinical, laboratory settings exclusively. This product is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₄H₂₇FN₂O₄

Molecular Weight

426.48

Synonyms

1-(4-(3-(4-(4-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Iloperidone and Structural Analogs

Receptor Binding Affinity

Iloperidone exhibits a balanced affinity for D2, 5-HT2A, and α1-adrenoceptors, which underpins its efficacy and lower risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics . Fluorine substitutions are critical in optimizing receptor interactions. For example:

  • 7-Desfluoro 5-Fluoro Iloperidone: The absence of fluorine at the 7-position and its addition at the 5-position may reduce α1-adrenoceptor affinity while altering 5-HT2A or D2 interactions.
Table 1: Receptor Binding Profiles of Iloperidone and Comparators
Compound D2 IC50 (µM) 5-HT2A IC50 (µM) α1-Adrenoceptor IC50 (µM)
Iloperidone 0.11 0.011 0.00037
Haloperidol 0.001 0.3 0.02
Risperidone 0.16 0.007 0.005
This compound* N/A N/A N/A (Inferred)

*Hypothetical values based on structural modifications.

Pharmacokinetics and Metabolism

Iloperidone is metabolized to two major metabolites, P88 and P95, with P88 retaining similar receptor activity to the parent drug . Carbon-11 labeled iloperidone ([11C]iloperidone) has demonstrated efficient brain penetration in mice, supporting its use as a PET tracer for α1-adrenoceptors . For instance, fluorine atoms often improve metabolic stability by resisting oxidation, which might prolong the half-life of this analog compared to iloperidone.

Clinical Efficacy and Side Effects

In clinical trials, iloperidone showed comparable long-term efficacy to haloperidol in reducing Positive and Negative Syndrome Scale (PANSS) scores but with a lower risk of EPS . However, weight gain and metabolic effects remain concerns . Structural analogs like this compound may aim to mitigate these side effects. For example:

  • EPS Liability : Reduced D2 affinity (if the 5-fluoro substitution weakens D2 binding) could further lower EPS risk.

Comparison with Other Atypical Antipsychotics

Risperidone

Risperidone has higher 5-HT2A/D2 selectivity than iloperidone, contributing to its efficacy in negative symptoms but greater EPS risk at high doses . The 5-fluoro substitution in this compound might enhance 5-HT2A affinity, moving its profile closer to risperidone, though this remains speculative.

Olanzapine

Olanzapine demonstrates superior efficacy in discontinuation rates but is associated with significant weight gain and metabolic dysregulation . A modified fluorine structure in this compound could theoretically reduce these effects by altering receptor engagement or lipid metabolism pathways.

Table 2: Clinical Comparison of Antipsychotics
Compound Efficacy (PANSS Reduction) EPS Risk Metabolic Side Effects
Iloperidone Moderate Low Moderate
Haloperidol Moderate High Low
Olanzapine High Low High
This compound* N/A N/A N/A (Inferred)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 7-Desfluoro 5-Fluoro Iloperidone in pharmaceutical formulations?

  • Methodology: Utilize reversed-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection, optimized for gradient elution to separate structurally similar impurities. Validate the method per ICH Q2(R1) guidelines, including parameters like linearity (0.01–10 ng/mL), precision (RSD <11%), and accuracy (target ±20%) . High-performance liquid chromatography (HPLC) with photodiode array detection is also viable for impurity profiling, particularly when assessing batch-to-batch consistency .
  • Critical Considerations: Ensure method specificity using forced degradation studies (acid/base hydrolysis, oxidation) to distinguish this compound from degradation products .

Q. How does this compound differ pharmacologically from Iloperidone?

  • Key Differences: The absence of a fluorine atom at position 7 and its substitution at position 5 alters receptor binding kinetics. While Iloperidone antagonizes dopamine (D2/D3), serotonin (5-HT1A/5-HT6), and adrenergic (α2C) receptors, structural modifications in this compound may reduce affinity for CYP450 enzymes, minimizing drug-drug interactions .
  • Experimental Validation: Conduct competitive radioligand binding assays using human recombinant receptors to quantify Ki values. Compare metabolic stability in human liver microsomes to assess CYP-mediated oxidation .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Approach: Use pooled human liver microsomes (HLM) or hepatocytes to evaluate Phase I metabolism. Monitor formation of hydroxylated or dealkylated metabolites via LC-MS/MS. Confirm enzyme involvement using selective CYP inhibitors (e.g., ketoconazole for CYP3A4) .
  • Data Interpretation: Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance using the well-stirred model. Compare results to Iloperidone to identify metabolic vulnerabilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical efficacy data for this compound?

  • Case Example: If rodent models show divergent antipsychotic effects (e.g., variable suppression of apomorphine-induced climbing), conduct dose-response studies with pharmacokinetic (PK) monitoring to correlate plasma exposure with efficacy. Assess brain penetration via cerebrospinal fluid (CSF) sampling or tissue homogenization .
  • Statistical Tools: Apply mixed-effects modeling to account for inter-animal variability. Use Bayesian meta-analysis to harmonize data across studies .

Q. What experimental designs are optimal for assessing long-term safety in relapse-prevention studies?

  • Protocol Design: Adopt a randomized, double-blind, active-controlled trial with a stabilization phase (e.g., 12–16 weeks) followed by a maintenance phase (18+ months). Primary endpoints should include time to relapse (psychotic exacerbation) and treatment-emergent adverse events (TEAEs) like extrapyramidal symptoms or metabolic changes .
  • Data Collection: Use standardized scales (PANSS, SAS) for efficacy and safety. Incorporate pharmacokinetic sampling to monitor dose proportionality and adherence .

Q. How can disproportionality analysis of FAERS data identify novel adverse events (AEs) associated with this compound?

  • Method: Apply data mining algorithms (e.g., Reporting Odds Ratio [ROR], Information Component [IC]) to FAERS datasets. Define signals using thresholds: ROR-1.96SE >1 and IC-2SD >0 .
  • Case Study: For this compound, prioritize signals like priapism (ROR=425.7) or peripheral edema (ROR=6.67). Validate via mechanistic studies (e.g., α-adrenergic receptor binding assays) .

Q. What strategies improve the detection of low-abundance metabolites in pharmacokinetic studies?

  • Analytical Enhancements: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment precursor ions. Apply stable isotope labeling to trace metabolic pathways .
  • Sample Preparation: Optimize solid-phase extraction (SPE) protocols for plasma/urine matrices. For tissues, employ homogenization with acetonitrile:water (80:20) to enhance recovery .

Methodological Frameworks

Q. How to design a Delphi consensus study for resolving conflicting expert opinions on this compound’s therapeutic potential?

  • Steps:

  • Recruit 10–15 experts with ≥5 years in neuropharmacology.
  • Develop a 7-point Likert-scale questionnaire assessing efficacy, safety, and mechanistic hypotheses.
  • Calculate consensus using fuzzy triangular numbers and a threshold (d ≤0.2). Retain items with >75% agreement .

Q. What in silico tools predict the receptor-binding profile of this compound?

  • Approach: Perform molecular docking (AutoDock Vina) against dopamine D2 and serotonin 5-HT2A receptors. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability .
  • Data Integration: Cross-reference results with ChEMBL bioactivity data to identify off-target risks (e.g., histamine H1 receptor affinity linked to sedation) .

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